1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H26N4OS and its molecular weight is 358.5. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Studies and Heterocyclic Synthesis
Urea and thiourea derivatives are pivotal in stereochemical studies and the synthesis of saturated heterocycles. For instance, research on urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols with phenyl isocyanate has contributed to understanding the stereochemical outcomes of heterocyclic ring closures. These compounds exhibit remarkable reactivity, forming 1,3-heterocycles with specific configurations, demonstrating the utility of urea derivatives in synthesizing complex heterocyclic structures with controlled stereochemistry (F. Fülöp, G. Bernáth, & P. Sohár, 1985).
Antimicrobial and Anticancer Activity
Thiourea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, showing that modifications in the spacer length and conformational flexibility can lead to compounds with high inhibitory activities. This research underscores the potential of urea and thiourea derivatives in developing new therapeutic agents (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995). Furthermore, novel urea derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, as well as cytotoxicity against cancer cell lines, indicating their potential as antimicrobial and anticancer agents (B. Shankar, P. Jalapathi, M. Nagamani, Bharath Gandu, & Karunakar rao Kudle, 2017).
Synthetic Methodologies and Chemical Transformations
Urea and thiourea derivatives are instrumental in synthetic methodologies, including the development of cyclization reactions to produce heterocyclic compounds. For example, research into the transformation of thiourea derivatives into oxazaphospholines illustrates the versatility of these compounds in synthesizing phosphorus-containing heterocycles, contributing to the diversity of synthetic routes available for producing complex organic molecules (N. Khailova, N. Krepysheva, G. M. Saakyan, et al., 2002).
Cytokinin-like Activity and Plant Morphogenesis
Certain urea derivatives exhibit cytokinin-like activity, significantly influencing plant cell division and differentiation. Studies on N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have demonstrated their efficacy in in vitro plant morphogenesis, highlighting the potential of urea derivatives in agriculture and plant biology research (A. Ricci & C. Bertoletti, 2009).
Properties
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c24-19(20-12-15-8-5-11-25-15)21-13-17-16-9-3-4-10-18(16)23(22-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYXAZUZASSXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.